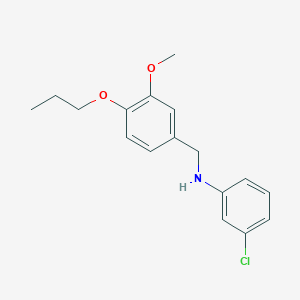
(3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine
Vue d'ensemble
Description
(3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine, also known as CPMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine is complex and involves the modulation of various neurotransmitter systems in the brain. (3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine has been shown to interact with dopamine and serotonin receptors, which play a critical role in regulating mood, motivation, and reward. (3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine has also been shown to affect the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
(3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the improvement of cognitive function and memory, and the potential to treat various diseases. (3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine has several advantages for lab experiments, including its potential to improve cognitive function and memory, its ability to modulate neurotransmitter systems, and its potential therapeutic applications. However, (3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine also has several limitations, including its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for (3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine research, including the investigation of its potential therapeutic applications, the development of more efficient synthesis methods, and the exploration of its mechanism of action. (3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine may also have potential applications in the field of neuropharmacology, particularly in the development of novel drugs for the treatment of various neurological disorders. Further research is needed to fully understand the potential of (3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine and its applications in various fields.
Applications De Recherche Scientifique
(3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, (3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In pharmacology, (3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine has been studied for its effects on the central nervous system, particularly its ability to modulate dopamine and serotonin receptors. In neuroscience, (3-chlorophenyl)(3-methoxy-4-propoxybenzyl)amine has been investigated for its potential to improve cognitive function and memory.
Propriétés
IUPAC Name |
3-chloro-N-[(3-methoxy-4-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-3-9-21-16-8-7-13(10-17(16)20-2)12-19-15-6-4-5-14(18)11-15/h4-8,10-11,19H,3,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJFKYFZJUDWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-methoxy-4-propoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate](/img/structure/B4764351.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)-3-phenylpropanamide](/img/structure/B4764358.png)
![5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide](/img/structure/B4764362.png)
![3,6-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4764369.png)
![3-methyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4764383.png)
![methyl 2-({[6,8-dimethyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4764390.png)
![2-[(4-chlorophenyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide](/img/structure/B4764397.png)
![ethyl 1-{4-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4764401.png)
![N~1~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4764410.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4764417.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B4764435.png)
![N-(2-methoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4764438.png)
![5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4764440.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4764448.png)